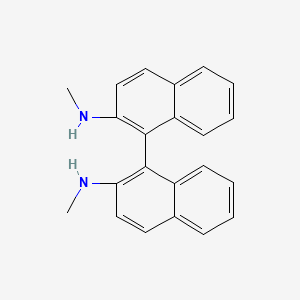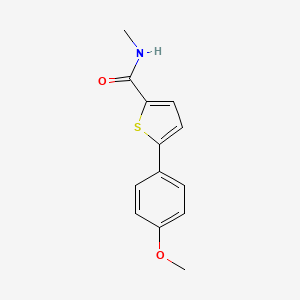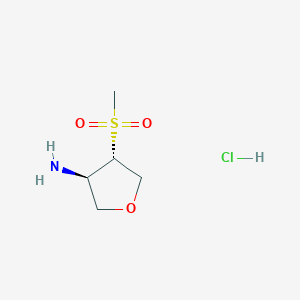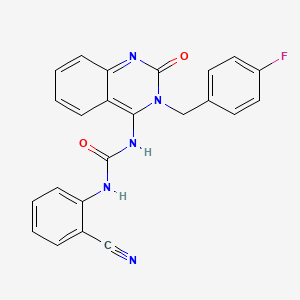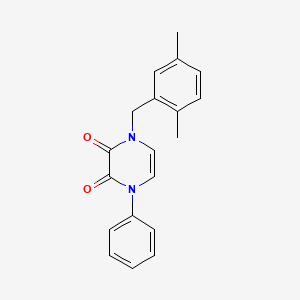
1-(2,5-dimethylbenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethylbenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione, also known as PQQ (Pyrroloquinoline Quinone), is a redox cofactor that is found in various organisms, including bacteria, plants, and animals. PQQ has been the subject of extensive scientific research due to its potential therapeutic benefits and its role in various biological processes.
科学的研究の応用
Synthesis and Characterization
- The synthesis and characterization of polymorphs and their crystal structures offer insights into the complex behaviors of similar pyrazine derivatives. Studies on polymorphs like meso-(E,E)-1,1'-[1,2-bis(4-chlorophenyl)ethane-1,2-diyl]bis(phenyldiazene) reveal intricate details about molecular arrangement, polymorphism, and potential for designing materials with specific properties (Mohamed et al., 2016).
Antimicrobial and Antiproliferative Activities
- Silver(I) derivatives containing pyrimido[2,1-f]purine fragments have shown significant antimicrobial and antiproliferative activities, suggesting potential for similar pyrazine derivatives in developing new antimicrobial agents and cancer therapeutics (Smoleński et al., 2013).
Drug Synthesis and Antidepressant Activity
- Pyrazolidine derivatives have been explored for their pharmacological properties, including potential antidepressant activity. The synthesis and testing of compounds like 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione offer examples of how specific pyrazine derivatives could be designed for therapeutic applications (Wessels et al., 1980).
DNA Binding and Cleavage
- Mixed-ligand copper(II) complexes with maltolate have been studied for their DNA binding and cleavage abilities, along with cytotoxicity, highlighting the potential for similar compounds in studies related to genetics, molecular biology, and cancer research (Barve et al., 2009).
特性
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-4-phenylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14-8-9-15(2)16(12-14)13-20-10-11-21(19(23)18(20)22)17-6-4-3-5-7-17/h3-12H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRKPJSSILVXIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylbenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide](/img/structure/B2375720.png)
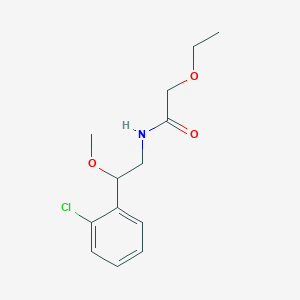
![N-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propyl}prop-2-enamide](/img/structure/B2375723.png)
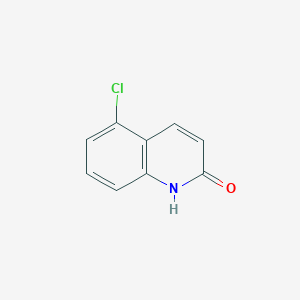
![2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2375725.png)
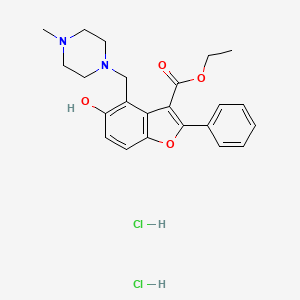
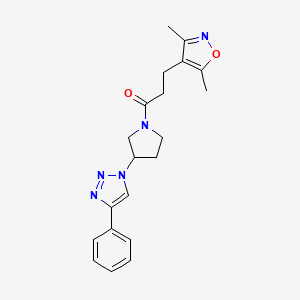
![3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene](/img/structure/B2375728.png)
![N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2375733.png)
![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2375735.png)
